

Cis-Indatraline Hydrochloride: A Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: *cis-Indatraline hydrochloride*

Cat. No.: B15553984

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Abstract

Cis-Indatraline hydrochloride, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor with a unique pharmacological profile that has garnered interest for its potential therapeutic applications in a range of neurological and psychiatric disorders. By blocking the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) with high affinity, *cis*-indatraline effectively increases the synaptic availability of these key neurotransmitters. This technical guide provides an in-depth overview of the current understanding of *cis*-indatraline, summarizing its pharmacodynamics, preclinical data, and detailed experimental protocols. The document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound. Notably, despite its promising preclinical profile, no clinical trial data for **cis-Indatraline hydrochloride** is publicly available at the time of this publication.

Introduction

Cis-Indatraline hydrochloride is a phenylindan derivative that acts as a triple reuptake inhibitor, targeting the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).^[1] Its non-selective nature distinguishes it from many currently prescribed antidepressants, which often target one or two of these monoamine systems. The balanced inhibition of all three transporters suggests a broad spectrum of potential therapeutic applications, including treatment for depression, substance use disorders,

particularly cocaine addiction, and potentially neurodegenerative diseases and restenosis.[2][3] This guide will delve into the quantitative data supporting these potential applications, provide detailed methodologies for key experiments, and visualize the compound's known signaling pathways.

Pharmacodynamics and Mechanism of Action

The primary mechanism of action of **cis-indatraline hydrochloride** is the inhibition of SERT, DAT, and NET. By binding to these transporter proteins, it blocks the reuptake of their respective neurotransmitters from the synaptic cleft, leading to enhanced and prolonged neurotransmission.

Binding Affinities

Quantitative data on the binding affinity of cis-indatraline to the monoamine transporters is crucial for understanding its potency and selectivity. The following table summarizes the inhibitor constant (Ki) values for cis-indatraline at human SERT, DAT, and NET.

Transporter	Ki (nM)	Reference
Serotonin Transporter (SERT)	0.42	[1]
Dopamine Transporter (DAT)	1.7	[1]
Norepinephrine Transporter (NET)	5.8	[1]

Table 1: Binding Affinities (Ki) of **cis-Indatraline Hydrochloride** for Human Monoamine Transporters.

Functional Activity

Beyond its primary action as a monoamine transporter inhibitor, preclinical studies have revealed other functional activities of cis-indatraline. Notably, it has been shown to induce autophagy and inhibit cell proliferation.

Functional Effect	IC50	Cell Type	Reference
Inhibition of Cell Proliferation	15 μ M	Smooth Muscle Cells	[3]

Table 2: Functional Activity of **cis-Indatraline Hydrochloride**.

Potential Therapeutic Applications

The unique pharmacological profile of **cis-indatraline hydrochloride** suggests its potential utility in several therapeutic areas.

Substance Use Disorders

With a mechanism of action that overlaps with that of cocaine, but with a slower onset and longer duration of action, cis-indatraline has been investigated as a potential pharmacotherapy for cocaine addiction.[\[2\]](#) The rationale is that it may serve as a replacement therapy, reducing craving and preventing relapse.

Neurodegenerative Diseases

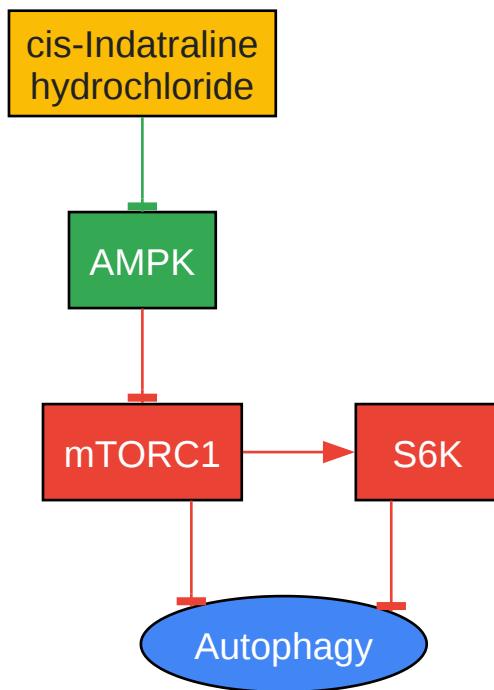
Research has suggested a potential role for cis-indatraline in the treatment of neurodegenerative diseases, although the specific mechanisms are still under investigation.[\[4\]](#)

Restenosis

A study has demonstrated that indatraline can inhibit the proliferation of smooth muscle cells and induce autophagy, suggesting its potential to prevent restenosis, the re-narrowing of arteries after angioplasty.[\[3\]](#)

Signaling Pathways

Cis-indatraline has been shown to induce autophagy through the modulation of the AMP-activated protein kinase (AMPK) / mammalian target of rapamycin (mTOR) / S6 kinase (S6K) signaling pathway.[\[3\]](#)

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Indatraline's effect on the AMPK/mTOR/S6K pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **cis-indatraline hydrochloride**.

Monoamine Transporter Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of cis-indatraline for SERT, DAT, and NET.

Materials:

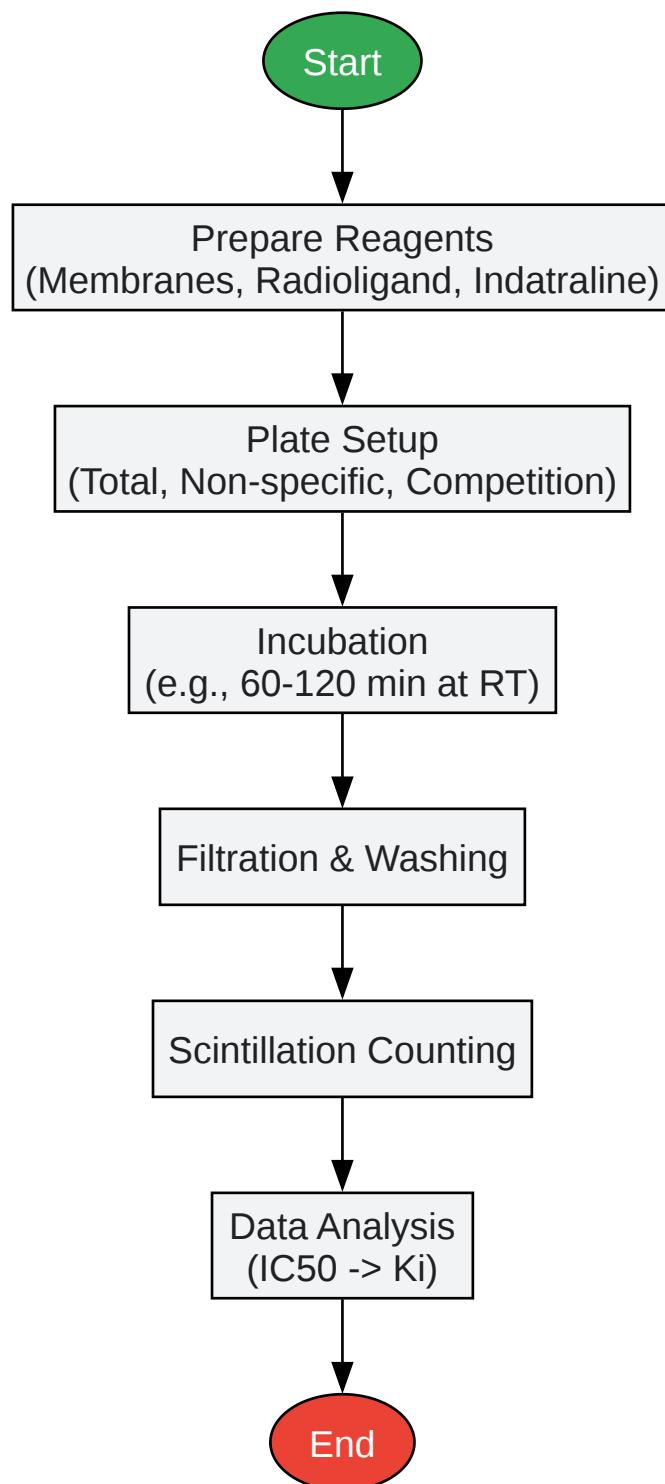
- Cell membranes prepared from cells expressing human SERT, DAT, or NET.
- Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

- Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).
- **Cis-Indatraline hydrochloride** solutions of varying concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **cis-indatraline hydrochloride**.
- In a 96-well plate, add assay buffer, cell membranes, and either vehicle (for total binding), a high concentration of the respective non-specific binding inhibitor, or a concentration of cis-indatraline.
- Add the appropriate radioligand to each well at a concentration close to its K_d .
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the cis-indatraline concentration and fit the data to a one-site competition model to determine the IC_{50} .

- Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.



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